molecular formula C10H11FO3 B12073779 (2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid

(2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid

Cat. No.: B12073779
M. Wt: 198.19 g/mol
InChI Key: WLYDUAXSTDYQCR-SSDOTTSWSA-N
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Description

(2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid is an organic compound that belongs to the class of phenoxypropanoic acids. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to a propanoic acid moiety. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid typically involves the reaction of 4-fluoro-3-methylphenol with a suitable propanoic acid derivative. One common method is the esterification of 4-fluoro-3-methylphenol with a propanoic acid ester, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of 4-fluoro-3-methylbenzoic acid.

    Reduction: Formation of (2R)-2-(4-fluoro-3-methylphenoxy)propanol.

    Substitution: Formation of various substituted phenoxypropanoic acids.

Scientific Research Applications

(2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction processes and alteration of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-fluoro-3-methoxyphenyl)boronic acid: Shares the fluorine and phenyl ring but differs in the functional groups attached.

    (4-fluoro-3-methylphenyl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

Uniqueness

(2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid is unique due to its specific stereochemistry and the presence of both fluorine and methyl groups on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

(2R)-2-(4-fluoro-3-methylphenoxy)propanoic acid

InChI

InChI=1S/C10H11FO3/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1

InChI Key

WLYDUAXSTDYQCR-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)O[C@H](C)C(=O)O)F

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)O)F

Origin of Product

United States

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